GSK2578215A

Descripción general

Descripción

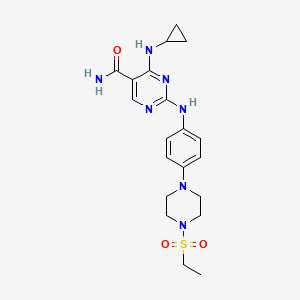

GSK2578215A es un inhibidor potente y selectivo de la quinasa 2 de repetición rica en leucina (LRRK2), una proteína quinasa implicada en la enfermedad de Parkinson. El compuesto es penetrante en el cerebro y ha mostrado una alta selectividad para LRRK2 sobre un panel de 460 otras quinasas .

Aplicaciones Científicas De Investigación

GSK2578215A tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de LRRK2 y sus efectos en varias vías bioquímicas.

Biología: Empleado en estudios de biología celular y molecular para investigar el papel de LRRK2 en los procesos celulares.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de la enfermedad de Parkinson y otros trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a LRRK2 y vías relacionadas

Mecanismo De Acción

GSK2578215A ejerce sus efectos al inhibir la actividad quinasa de LRRK2. Se une al sitio de unión al ATP de la quinasa, impidiendo la fosforilación de los sustratos posteriores. Esta inhibición conduce a una reducción en la fosforilación de Ser910 y Ser935, residuos clave involucrados en la señalización de LRRK2. Las propiedades penetrantes en el cerebro del compuesto le permiten dirigirse eficazmente a LRRK2 en el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

GSK2578215A exhibits IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . It is selective for LRRK2 across a panel of 460 kinases . The compound is soluble in DMSO to >75 mM .

Cellular Effects

This compound has been shown to induce protective autophagy in SH-SY5Y cells, a well-established dopaminergic cell culture model . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The compound induces mitochondrial fragmentation, an early step preceding autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting LRRK2 . It substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.3-1.0 μM in cells .

Temporal Effects in Laboratory Settings

It has been observed that this compound induces mitochondrial fragmentation, an early step preceding autophagy .

Metabolic Pathways

It is known that the compound interacts with LRRK2, a gene associated with Parkinson’s disease .

Transport and Distribution

It is known that the compound is blood-brain barrier (BBB) permeable .

Subcellular Localization

It is known that LRRK2, the target of this compound, localizes in the cytosol as well as in specific membrane subdomains, including mitochondria, autophagosomes, and autolysosomes .

Métodos De Preparación

La síntesis de GSK2578215A involucra múltiples pasos, comenzando con la preparación de la estructura central de benzamida. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de benzamida: Esto involucra la reacción de 5-(2-fluoro-4-piridinil)-2-(fenilmetoxí)-N-3-piridinilbenzamida con reactivos apropiados bajo condiciones controladas.

Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales para lograr la estructura química deseada.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥99%

Análisis De Reacciones Químicas

GSK2578215A experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

GSK2578215A es único en su alta selectividad y potencia para LRRK2 en comparación con otros inhibidores de quinasas. Los compuestos similares incluyen:

LRRK2-IN-1: Otro inhibidor potente de LRRK2 con una estructura química diferente.

HG-10-102-01: Un inhibidor selectivo de LRRK2 con propiedades farmacocinéticas distintas.

MLi-2: Conocido por su alta selectividad y penetración en el cerebro, similar a this compound

Propiedades

IUPAC Name |

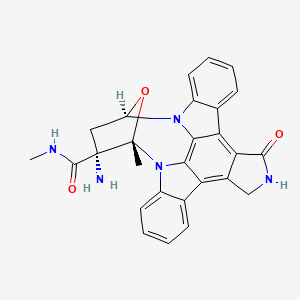

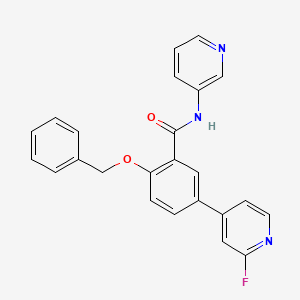

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-21-0 | |

| Record name | GSK-2578215A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2578215A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

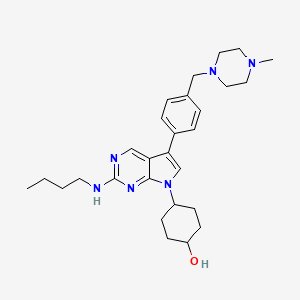

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

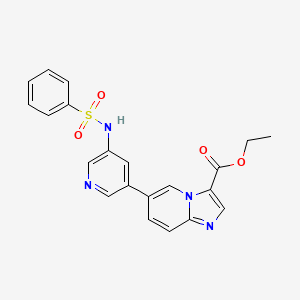

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

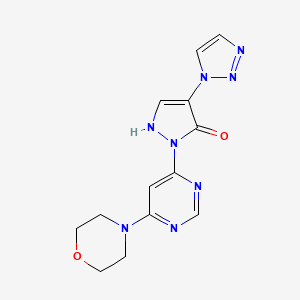

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)